
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that appears to be related to various research studies focusing on similar structures with potential biological activities. Although the exact compound is not directly studied in the provided papers, the structural motifs such as the methoxyphenyl group and pyrrolidine ring are present in the compounds studied within these papers, suggesting potential similarities in chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was achieved through reductive amination using sodium cyanoborohydride in methanol . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities and the presence of methoxy groups and a pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods. For example, a theoretical study on a molecule with a methoxyphenyl group used density functional theory (DFT) to calculate geometric parameters, vibration frequencies, and NMR chemical shifts . These computational techniques could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be estimated based on the properties of structurally similar compounds. For instance, the crystal structure and Hirshfeld surface analysis of a compound containing a tetra-substituted pyrrolidine ring provided insights into its solid-state characteristics . Additionally, chromatographic methods such as HPLC and TLC have been used to determine the purity and stability of related compounds . These methods could be employed to assess the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
A study by Malawska et al. (2002) explored the synthesis of pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, which displayed significant antiarrhythmic and antihypertensive activities. These compounds, due to their alpha-adrenolytic properties, may be related to the compound (Malawska et al., 2002).
Catalytic and Organic Synthesis
Bacchi et al. (2005) discussed the catalytic reactions involving 4-Yn-1-ones, leading to the synthesis of various heterocyclic derivatives, including pyrrole, dioxolane, and oxazoline derivatives. This research highlights the utility of similar compounds in organic synthesis processes (Bacchi et al., 2005).
Electrochromic Applications
A study by Su et al. (2017) on electrochromic polymers, involving dithienylpyrroles with methoxyphenyl groups, indicates potential applications in high-contrast electrochromic devices. These findings suggest possible applications of the compound in the field of materials science and electrochromic technology (Su et al., 2017).
Heterocyclic Compound Synthesis
The work of Deady and Devine (2006) on the synthesis of novel heterocyclic systems, including compounds with methoxyphenyl groups, highlights the use of such compounds in creating new chemical entities with potential applications in pharmaceuticals or chemical research (Deady & Devine, 2006).
Potential in Medicinal Chemistry
Research by Hutchinson et al. (2003) on nonpeptide alphavbeta3 antagonists, involving compounds with methoxypyridinyl groups, suggests the potential of such compounds in medicinal chemistry, particularly in developing treatments for conditions like osteoporosis (Hutchinson et al., 2003).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-6-3-14(4-7-15)5-8-17(23)22-12-9-16(13-22)26-19-18(25-2)20-10-11-21-19/h3-4,6-7,10-11,16H,5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUICRFMWVEXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)
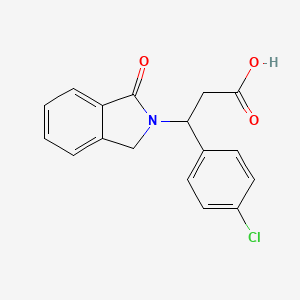
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2546839.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)
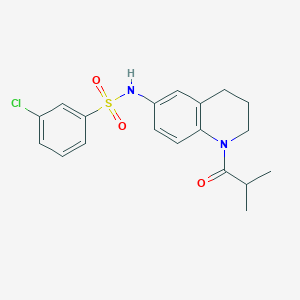
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2546844.png)
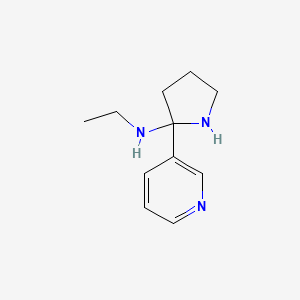
![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)
![methyl 2-(3-(ethylsulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2546847.png)
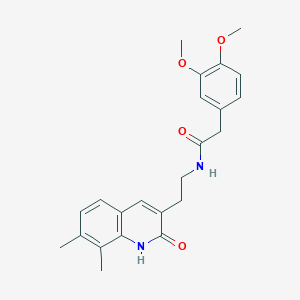
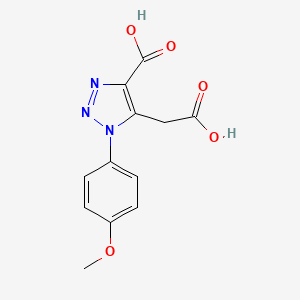
![2-{[1-(4-Butoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2546851.png)

